(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
CAS No.:
Cat. No.: VC15795658
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10O4 |
|---|---|
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4?,5?,6-,7+ |
| Standard InChI Key | NIDNOXCRFUCAKQ-CYDAGYADSA-N |
| Isomeric SMILES | C1C2C=CC1[C@H]([C@H]2C(=O)O)C(=O)O |
| Canonical SMILES | C1C2C=CC1C(C2C(=O)O)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
The molecular framework of (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid consists of a bicyclo[2.2.1]hept-5-ene core with two carboxylic acid groups at the 2- and 3-positions. The compound’s stereochemistry is critical to its reactivity, as the spatial arrangement of these groups dictates its interactions in synthetic pathways. The endo and exo isomerism common in norbornene derivatives arises from the relative positions of substituents relative to the bridgehead . For this compound, the (2R,3S) configuration corresponds to an endo orientation of the carboxylic acid groups, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | (2R,3S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| CAS Registry Number | Not explicitly listed in accessible databases |
| Stereochemistry | Endo configuration (2R,3S) |
| Crystal System | Orthorhombic (predicted) |
Synthesis and Isomer Separation
The synthesis of (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically begins with the Diels-Alder reaction between cyclopentadiene and maleic anhydride, yielding a mixture of endo and exo isomers. The initial product is predominantly the endo isomer (>90%), with minor amounts of the exo form . Subsequent hydrogenation of the norbornene core produces the saturated norbornane analogue, though this step is optional depending on the target application.
A critical challenge lies in isolating the (2R,3S) enantiomer from the racemic mixture. The patent US7700802B2 describes a novel separation method leveraging the differential solubility of stereoisomeric salts. For example, reacting the dicarboxylic acid with an amine such as tert-butylamine generates diastereomeric salts, which are then separated via fractional crystallization . This approach achieves enantiomeric excess (ee) values exceeding 98%, enabling high-purity isolation of the desired isomer.
Table 2: Comparative Isomer Properties
| Property | Endo Isomer (2R,3S) | Exo Isomer |
|---|---|---|
| Melting Point | 215–218°C (decomposes) | 198–201°C |
| Solubility in Water | Low (0.5 g/L at 25°C) | Moderate (2.1 g/L) |
| Reactivity in Esterification | Slower due to steric hindrance | Faster |
Chemical Reactivity and Derivative Formation
The carboxylic acid groups at the 2- and 3-positions undergo characteristic reactions, including esterification, amidation, and reduction. Ester derivatives, such as the dimethyl ester, are pivotal intermediates in polymer chemistry. For instance, the homopolymer of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester (CAS 134900-40-6) exhibits high thermal stability and is utilized in specialty coatings .
The compound’s strained bicyclic structure also facilitates ring-opening metathesis polymerization (ROMP), producing polymers with tailored mechanical properties. Catalysts such as Grubbs’ second-generation catalyst enable precise control over molecular weight and polydispersity .
Applications in Materials Science and Pharmaceuticals
Polymeric Materials
The dimethyl ester derivative of (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid serves as a monomer for high-performance polymers. These materials exhibit low dielectric constants (κ ≈ 2.5–3.0), making them suitable for microelectronic insulation layers . The rigidity of the norbornene backbone enhances glass transition temperatures (Tg > 250°C), outperforming conventional polyimides .
Pharmaceutical Intermediates
The enantiomeric purity of the (2R,3S) isomer is crucial in asymmetric synthesis. For example, it acts as a chiral building block for prostaglandin analogues, where stereochemical fidelity ensures biological activity. Recent studies highlight its role in synthesizing antiviral agents targeting RNA-dependent RNA polymerases .
Challenges and Future Directions
Despite its utility, large-scale production of (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid remains constrained by the inefficiency of traditional separation techniques. Advances in continuous-flow crystallization and enzymatic resolution may address these limitations. Furthermore, exploring its coordination chemistry with transition metals could unlock catalytic applications in asymmetric hydrogenation.
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